Prasterone enanthate is synthesized from prasterone, which is a naturally occurring prohormone produced by the adrenal glands. The compound is classified under steroid hormones and is specifically categorized as an androgen and estrogen agonist due to its conversion into active hormones in the body . Its primary use is in hormone replacement therapy, particularly for menopausal women.
The synthesis of prasterone enanthate typically involves the esterification of prasterone with enanthic acid. This process can be conducted using various chemical methods, including:
In one detailed synthesis method, prasterone is mixed with enanthic acid and subjected to stirring at elevated temperatures, followed by the addition of aqueous acetic acid to adjust pH levels, ensuring optimal conditions for ester formation . The final product is purified through recrystallization techniques to achieve high purity suitable for pharmaceutical applications.
Prasterone enanthate consists of a steroid backbone with a heptanoate ester group attached at the C3 position. The molecular structure can be represented as follows:
The compound's structure allows it to undergo hydrolysis after intramuscular injection, releasing prasterone and heptanoic acid into systemic circulation, which contributes to its pharmacological effects .
Prasterone enanthate primarily undergoes hydrolysis in vivo, where it is converted back to prasterone and heptanoic acid. This reaction occurs in the tissue depot following intramuscular administration:
The pharmacokinetic profile indicates that prasterone levels peak within 1 to 4 days post-injection, with an elimination half-life of approximately 9 days . The compound's metabolism also influences other steroid hormones due to its role as a precursor in steroidogenesis.
Prasterone enanthate acts primarily through its conversion to prasterone, which interacts with androgen and estrogen receptors in various tissues. This dual activity allows it to exert effects on:
The pharmacological effects are attributed to the sustained release of prasterone over an extended period (approximately 18 days) following intramuscular injection .
Prasterone enanthate possesses several notable physical and chemical properties:
The compound exhibits good solubility characteristics suitable for parenteral administration.
Prasterone enanthate has several significant scientific applications:
Prasterone enanthate (systematic name: [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl heptanoate) is a steroidal ester derived from dehydroepiandrosterone (DHEA, prasterone). Its molecular formula is C₂₆H₄₀O₃, with a molecular weight of 400.60 g/mol [1] [10]. The compound features six defined stereocenters, confirming its 3β-hydroxy configuration, which is critical for its biological activity. The androstane core maintains the Δ⁵ unsaturation between C5-C6, characteristic of DHEA derivatives. The enanthate (heptanoate) ester is attached at the C3β position of the steroidal backbone, optimizing lipophilicity and hydrolysis kinetics [1] [8] [10].
Table 1: Stereochemical Configuration of Prasterone Enanthate
Chiral Center | Configuration | Role in Molecular Architecture |
---|---|---|
C3 | S | Ester attachment site |
C8 | R | Ring B junction stability |
C9 | S | Ring C geometry |
C10 | R | Methyl group orientation |
C13 | S | Methyl group orientation |
C14 | S | Ring D stability |
The synthesis of prasterone enanthate involves esterification of the C3β-hydroxyl group of prasterone (DHEA) with enanthic acid (heptanoic acid). This reaction typically employs acyl chloride or anhydride derivatives under Schotten-Baumann conditions:
The ester bond functions as a prodrug design element, delaying systemic release. Enzymatic hydrolysis in vivo regenerates active DHEA, with the ester linkage’s stability governed by the 7-carbon aliphatic chain of enanthate. This chain length balances lipophilicity (logP ≈ 6.2) and hydrolysis rates [8] [10].
Prasterone enanthate is an off-white crystalline solid with a melting point of 69–70°C and a boiling point of 497.9±45.0°C (at 760 mmHg). Its low aqueous solubility (<0.1 mg/mL) contrasts with high solubility in organic solvents (e.g., ethanol, chloroform) and carrier oils (sesame, cottonseed) used in injectable formulations [3] [10].
Table 2: Physicochemical Properties of Prasterone Enanthate
Property | Value | Analytical Method |
---|---|---|
Molecular Weight | 400.60 g/mol | MS |
Melting Point | 69–70°C | DSC |
LogP (Partition Coefficient) | ~6.2 | Computational Prediction |
Aqueous Solubility | <0.1 mg/mL | Shake-flask |
Stability (Solid) | >3 years at –20°C | Accelerated Degradation |
Flash Point | 211.4±28.8°C | ASTM D93 |
Stability Profile:
Prasterone enanthate shares structural motifs with other steroid esters but differs functionally:
Table 3: Structural and Functional Comparison with Testosterone Enanthate
Parameter | Prasterone Enanthate | Testosterone Enanthate |
---|---|---|
Parent Steroid | Dehydroepiandrosterone (DHEA) | Testosterone |
Ester Chain Length | C7 (heptanoate) | C8 (octanoate) |
Molecular Weight | 400.60 g/mol | 412.61 g/mol |
Key Functional Groups | Δ⁵-ene, 17-keto | Δ⁴-ene, 17β-OH |
Bioactivation Pathway | Hydrolysis → DHEA (prohormone) | Hydrolysis → Testosterone (active androgen) |
Half-Life (in vivo) | 9 days (intramuscular) | 4–5 days (intramuscular) |
Mechanistic Divergence:
Table 4: Pharmacokinetic Comparison of Steroid Esters
Steroid Ester | Ester Chain Atoms | Elimination Half-Life (Days) | Peak Concentration Time |
---|---|---|---|
Prasterone Enanthate | 7 | 9 (IM) | 1–4 days |
Testosterone Enanthate | 8 | 4–5 (IM) | 2–3 days |
Testosterone Undecanoate | 11 | 20.9 (IM) | 7 days |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9